molecular formula C12H14O5 B12419732 Mono(2-hydroxyisobutyl)phthalate-d4

Mono(2-hydroxyisobutyl)phthalate-d4

Cat. No.: B12419732
M. Wt: 242.26 g/mol
InChI Key: LTLINVWNJJAVGH-LNFUJOGGSA-N
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Description

Mono(2-hydroxyisobutyl)phthalate-d4 is a deuterium-labeled compound, specifically the deuterium-labeled version of Mono(2-hydroxyisobutyl)phthalate. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

Mono(2-hydroxyisobutyl)phthalate-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mono(2-hydroxyisobutyl)phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Mono(2-hydroxyisobutyl)phthalate-d4 involves its incorporation into molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the molecules, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the molecules being studied .

Comparison with Similar Compounds

Biological Activity

Mono(2-hydroxyisobutyl)phthalate-d4 (MHIBP-d4) is a deuterated phthalate monoester that serves as a metabolite of various phthalate esters. Phthalates, including their monoesters, have been extensively studied for their biological activities, particularly regarding their endocrine-disrupting properties and potential health impacts. This article reviews the biological activity of MHIBP-d4, focusing on its metabolic pathways, toxicological effects, and implications for human health.

Metabolism and Pharmacokinetics

Phthalates are rapidly metabolized in the body, converting into various monoesters. For instance, di(2-ethylhexyl) phthalate (DEHP) is metabolized to mono(2-ethylhexyl) phthalate (MEHP), which can further undergo hydrolysis to produce other metabolites like MHIBP-d4. The metabolism of phthalates typically involves phase I reactions (oxidation and hydrolysis) followed by phase II conjugation reactions (glucuronidation and sulfation) .

The pharmacokinetics of MHIBP-d4 has not been extensively characterized in humans; however, studies indicate that phthalate metabolites are excreted in urine. The detection of these metabolites can provide insights into exposure levels and potential biological effects .

Endocrine Disruption

Phthalates are known endocrine disruptors, affecting hormone synthesis and action. Research indicates that MHIBP-d4 may exhibit similar properties to other phthalate metabolites, such as MEHP, which has been shown to disrupt testosterone synthesis and alter reproductive functions .

Table 1: Summary of Biological Effects Associated with Phthalate Exposure

Biological EffectMechanismReference
Hormonal disruptionInhibition of steroidogenesis
Reproductive toxicityAltered ovarian function
Liver toxicityPPARα activation leading to hypertrophy
Metabolic dysregulationImpaired glucose homeostasis

Toxicological Studies

In vivo studies have demonstrated that exposure to phthalates can lead to various toxicological effects. For instance, rodent studies have shown liver hypertrophy and hyperplasia associated with PPARα activation due to phthalate exposure. Although these findings are significant in animal models, the relevance to human health remains debated .

Recent epidemiological studies have linked phthalate exposure to adverse health outcomes in humans, including obesity and metabolic syndrome . The Study of Women's Health Across the Nation (SWAN) highlighted an association between phthalate exposure and increased body fat gain in midlife women, suggesting potential long-term metabolic consequences .

Case Studies

Case Study 1: Reproductive Health
A study involving women undergoing in vitro fertilization (IVF) found that higher levels of DEHP metabolites in follicular fluid were associated with reduced oocyte retrieval rates. This suggests that phthalates may negatively impact ovarian function and fertility outcomes .

Case Study 2: Liver Toxicity
Research on the liver effects of phthalates indicated that MEHP could induce liver tumors in rodents through PPARα-mediated pathways. However, similar effects have not been established in humans or primates, indicating species-specific responses to phthalate exposure .

Properties

Molecular Formula

C12H14O5

Molecular Weight

242.26 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(2-hydroxy-2-methylpropoxy)carbonylbenzoic acid

InChI

InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D

InChI Key

LTLINVWNJJAVGH-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)(C)O)[2H])[2H]

Canonical SMILES

CC(C)(COC(=O)C1=CC=CC=C1C(=O)O)O

Origin of Product

United States

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